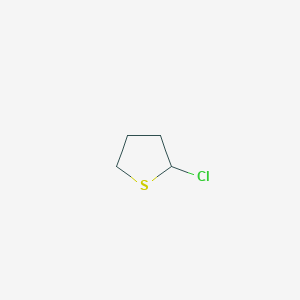![molecular formula C9H6ClNO3 B8633237 methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B8633237.png)
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of gold, palladium, and phosphoric acid as catalysts to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparación Con Compuestos Similares
- 4-Chloro-pyridine-2-carboxylic acid methyl ester
- Thieno[2,3-c]pyridine derivatives
- Pyridine-2-carboxylic acid derivatives
Comparison: methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C9H6ClNO3 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3 |
Clave InChI |
XVWSBNBMEDUEBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=CN=C2O1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-[(E)-Diazenediyl]dibutanenitrile](/img/structure/B8633154.png)


![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)

![Methyl 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]benzoate](/img/structure/B8633177.png)
![1-[(3R)-3-(3,5-Difluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8633178.png)







